6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide
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Overview
Description
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide is a chemical compound with a molecular formula of C₉H₁₄N₄O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide typically involves the reaction of 2-(Propan-2-yl)hydrazine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine: Similar structure but with a chloro substituent.
6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine-3-carbothioamide: Contains an imidazole ring instead of a hydrazine group.
Uniqueness
6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide is unique due to its specific hydrazine and pyridine functionalities, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H14N4O |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-(2-propan-2-ylhydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N4O/c1-6(2)12-13-8-4-3-7(5-11-8)9(10)14/h3-6,12H,1-2H3,(H2,10,14)(H,11,13) |
InChI Key |
JWEMEXACFDBXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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